3-Vinylbenzoic acid ethyl ester
Overview
Description
3-Vinylbenzoic acid ethyl ester is a chemical compound with the linear formula C11H12O21. It is used in the creation of polymers by imprinting tri-O-acetyladenosine in an acrylic polymer matrix
Scientific Research Applications
Application
3-Vinylbenzoic acid ethyl ester can be used in the transformation of alcohols to esters .
Method of Application
The basic ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM] OAc) can effectively catalyze this kind of reaction using O2 as an oxidant without any other catalysts or additives .
Results
The oxidative self-esterification of benzylic alcohols or aliphatic alcohols and cross-esterification between benzyl alcohols and aliphatic alcohols could all be achieved with high yields .
Biofuels
Application
3-Vinylbenzoic acid ethyl ester can be used in the production of biodiesel .
Method of Application
Heterologous wax ester synthases (WSs) derived from five different organisms were successfully expressed and evaluated for their substrate preference in Saccharomyces cerevisiae .
Results
WS from Marinobacter hydrocarbonoclasticus DSM 8798 showed the highest preference for ethanol compared to the other WSs, and could permit the engineered S. cerevisiae to produce biodiesel .
Photopolymerization
Application
3-Vinylbenzoic acid ethyl ester can be used in the synthesis of vinyl ether ester building blocks, which can be used in photopolymerization .
Method of Application
Functional carboxylic acids and hydroxyl vinyl ether are used to synthesize bifunctional vinyl ether esters using the immobilized enzyme Candida antarctica lipase B as a catalyst .
Results
The synthesis of different vinyl ether esters reached high conversions (above 90%) after less than 1 hour . The products were purified by removing the enzyme by filtration using only small amounts of acetone .
Polymer Production
Application
3-Vinylbenzoic acid ethyl ester can be used in the production of polymers .
Method of Application
Polymers were created by the imprinting of tri-O-acetyladenosine in an acrylic polymer matrix with the use of methacrylic acid (MAA) or 3-vinylbenzoic acid (VBA) as a functional monomer and ethylene glycol dimethacrylate as a cross-linking agent .
Results
Nine active ester monomers based on 4-vinylbenzoic acid have been synthesized . Under free radical polymerization conditions, these monomers could successfully be polymerized yielding reactive polymers .
Synthesis of Vinyl Ether Ester Building Blocks
Application
3-Vinylbenzoic acid ethyl ester can be used in the synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether .
Method of Application
Functional carboxylic acids and hydroxyl vinyl ether are used to synthesize bifunctional vinyl ether esters using the immobilized enzyme Candida antarctica lipase B as a catalyst .
Results
The synthesis of different vinyl ether esters reached high conversions (above 90%) after less than 1 hour . The products were purified by removing the enzyme by filtration using only small amounts of acetone .
Imprinting in Acrylic Polymer Matrix
Application
3-Vinylbenzoic acid ethyl ester can be used in the imprinting of tri-O-acetyladenosine in an acrylic polymer matrix .
Method of Application
Methacrylic acid (MAA) or 3-vinylbenzoic acid (VBA) is used as a functional monomer and ethylene glycol dimethacrylate as a cross-linking agent .
Results
Nine active ester monomers based on 4-vinylbenzoic acid have been synthesized . Under free radical polymerization conditions, these monomers could successfully be polymerized yielding reactive polymers .
properties
IUPAC Name |
ethyl 3-ethenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPYNNRHGHNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573030 | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylbenzoic acid ethyl ester | |
CAS RN |
33745-48-1 | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33745-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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